2C-P Hydrochloride

Pharmacokinetics Toxicology Forensic analysis

2C-P hydrochloride (CAS 1359704-27-0), formally 2,5-dimethoxy-4-propylphenethylamine hydrochloride, is a synthetic phenethylamine belonging to the 2C series characterized by methoxy groups at the 2- and 5-positions of the phenyl ring. The 4-position propyl substituent distinguishes 2C-P from its closest analogs such as 2C-B (4-bromo), 2C-I (4-iodo), 2C-E (4-ethyl), and 2C-T-7 (4-propylthio).

Molecular Formula C13H22ClNO2
Molecular Weight 259.774
CAS No. 1359704-27-0
Cat. No. B596403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2C-P Hydrochloride
CAS1359704-27-0
Molecular FormulaC13H22ClNO2
Molecular Weight259.774
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1OC)CCN)OC.Cl
InChIInChI=1S/C13H21NO2.ClH/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2;/h8-9H,4-7,14H2,1-3H3;1H
InChIKeyGTAHFPSNRIBSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2C-P Hydrochloride (CAS 1359704-27-0) Procurement Guide: Baseline Identity and Key Differentiators Among 2C-Series Phenethylamines


2C-P hydrochloride (CAS 1359704-27-0), formally 2,5-dimethoxy-4-propylphenethylamine hydrochloride, is a synthetic phenethylamine belonging to the 2C series characterized by methoxy groups at the 2- and 5-positions of the phenyl ring [1]. The 4-position propyl substituent distinguishes 2C-P from its closest analogs such as 2C-B (4-bromo), 2C-I (4-iodo), 2C-E (4-ethyl), and 2C-T-7 (4-propylthio) [2]. 2C-P is consistently described as among the most potent and longest-acting members of the 2C family, with a reported oral dosage range of 6–10 mg and a duration of action of 10–16 hours [3]. The hydrochloride salt form enhances aqueous solubility (7–9 mg/mL at 20 °C) and provides a crystalline solid suitable for analytical reference standard preparation .

Why 2C-P Hydrochloride Cannot Be Substituted by 2C-B, 2C-E, or 2C-I: Evidence of Non-Interchangeability in the 2C Series


Despite sharing a common 2,5-dimethoxyphenethylamine scaffold, 2C-series compounds exhibit profound differences in pharmacokinetic half-life, per-milligram potency, organic solvent solubility, and metabolic fate that preclude simple substitution in research or forensic applications [1]. A documented clinical case of mistaken identity—wherein 2C-P was sold as 2C-B—resulted in severe, prolonged intoxication precisely because the two compounds differ dramatically in elimination kinetics (19 h versus ~2.5 h) [2]. These differences are driven by the 4-position substituent, which modulates receptor binding affinity, metabolic enzyme recognition, and physicochemical properties [3]. The quantitative evidence presented below establishes that generic interchange of 2C compounds without compound-specific verification introduces unacceptable variability in experimental dosing, analytical detection, and toxicological interpretation.

Quantitative Differentiation Evidence for 2C-P Hydrochloride: Head-to-Head and Cross-Study Comparator Data


Elimination Half-Life: 2C-P Hydrochloride Exhibits a 7.7-Fold Longer Half-Life Than 2C-B Hydrochloride

In a case report where 2C-P was mis-sold as 2C-B, Stoller et al. (2017) quantified 2C-P in two consecutive blood samples and estimated an elimination half-life of 19 hours [1]. In contrast, the elimination half-life of 2C-B in humans is reported as 1.2–2.5 hours (mean 2.48 ± 3.20 h) [2]. This represents an approximately 7.7-fold longer systemic exposure duration for 2C-P relative to 2C-B under comparable conditions.

Pharmacokinetics Toxicology Forensic analysis

Per-Milligram Potency: 2C-P Hydrochloride Is Approximately 2- to 2.5-Fold More Potent Than 2C-B Hydrochloride by Oral Dose

According to Shulgin's PiHKAL, the effective oral dosage range for 2C-P is 6–10 mg, compared to 12–24 mg for 2C-B [1][2]. This indicates that on a per-milligram basis, 2C-P is approximately 2- to 2.5-fold more potent than 2C-B. This potency difference is consistent with 2C-P's classification as one of the most potent 2C compounds, rivaled only by 2C-TFM [3]. The steep dose-response curve of 2C-P further distinguishes it from its analogs, as small dose increments produce disproportionately large effects [3].

Pharmacology Dose-response Receptor binding

DMSO Solubility: 2C-P Hydrochloride Demonstrates 5.2-Fold Higher Solubility Than 2C-B Hydrochloride in Dimethyl Sulfoxide

Vendor technical datasheets from Cayman Chemical report that 2C-P hydrochloride achieves a solubility of 13 mg/mL in DMSO, while 2C-B hydrochloride reaches only 2.5 mg/mL in the same solvent . This represents a 5.2-fold higher DMSO solubility for 2C-P. In DMF, the pattern reverses: 2C-P solubility is 2 mg/mL versus 5 mg/mL for 2C-B, highlighting solvent-specific differences that cannot be generalized across the series .

Formulation In vitro assay preparation Analytical chemistry

UV-Vis Spectral Signature: 2C-P Hydrochloride Exhibits a Distinct Multi-Peak Absorbance Profile Versus the Single-Peak Profile of 2C-B Hydrochloride

UV-Vis spectrophotometric analysis reveals that 2C-P hydrochloride displays absorbance maxima (λmax) at 204, 227, and 292 nm, whereas 2C-B hydrochloride exhibits a single prominent λmax at 296 nm . The presence of three distinct absorption bands for 2C-P versus a single band for 2C-B provides a clear spectrophotometric fingerprint for compound identity verification and purity assessment. This multi-peak pattern arises from the different electronic effects of the 4-propyl (2C-P) versus 4-bromo (2C-B) substituents on the aromatic chromophore.

Analytical chemistry Spectroscopy Forensic identification

Metabolic Pathway: 2C-P Hydrochloride Undergoes Distinct Phase I and Phase II Biotransformation Including N-Acetylation, Enabling Specific Urinary Biomarker Detection

Wink et al. (2015) characterized the in vivo metabolic fate of 2C-P in human urine using GC-MS, LC-MSn, and LC-high-resolution-MSn, identifying a unique combination of Phase I and Phase II pathways: N-acetylation, deamination followed by reduction to the corresponding alcohol and oxidation to carbonic acid, mono- and bis-hydroxylation, and mono- and bis-O-demethylation followed by glucuronidation and/or sulfation [1]. In contrast, 2C-B metabolism in rats primarily proceeds via oxidative deamination catalyzed by MAO and CYP450, with minimal evidence of N-acetylation in vivo [2]. The N-acetylated metabolite of 2C-P serves as a specific urinary biomarker that distinguishes 2C-P intake from that of 2C-B or other 2C analogs in forensic casework.

Drug metabolism Forensic toxicology LC-MS/MS

High-Value Application Scenarios for 2C-P Hydrochloride Based on Quantified Differentiation Evidence


Extended-Duration In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

For behavioral pharmacology or neuroimaging studies in rodent models where prolonged 5-HT2A receptor activation is desired, 2C-P hydrochloride is the preferred tool compound over 2C-B due to its 7.7-fold longer elimination half-life (19 h vs. 2.48 h) [1]. This extended half-life reduces the need for repeated dosing or continuous infusion, simplifying experimental logistics and minimizing handling stress. The long duration of action (10–16 h) also enables within-session dose-response assessments that are not feasible with shorter-acting 2C analogs .

In Vitro Receptor Binding and Functional Assays Requiring High-Concentration DMSO Stock Solutions

For laboratories conducting radioligand competition binding or calcium mobilization assays at 5-HT2A, 5-HT2B, and 5-HT2C receptors, 2C-P hydrochloride offers a 5.2-fold DMSO solubility advantage over 2C-B hydrochloride (13 mg/mL vs. 2.5 mg/mL) [1]. This enables preparation of more concentrated stock solutions, reducing the final DMSO concentration in assay wells below cytotoxic thresholds (typically <0.1% v/v) while still achieving the desired final compound concentration range, thereby improving assay data quality and reproducibility .

Forensic Toxicology Reference Standard for LC-MS/MS Method Development and Urinary Biomarker Validation

2C-P hydrochloride serves as an essential analytical reference standard for forensic laboratories developing targeted LC-MS/MS or GC-MS screening methods for 2C-series compounds. The compound's unique metabolic signature—particularly the N-acetylated metabolite—enables development of specific MRM transitions that unambiguously distinguish 2C-P exposure from 2C-B, 2C-E, or 2C-I intake in clinical and forensic urine samples [1]. The distinct UV-Vis multi-peak spectrum (λmax 204, 227, 292 nm) further supports diode-array detection (DAD)-based confirmation in HPLC-UV workflows .

Structure-Activity Relationship (SAR) Studies Investigating 4-Position Substituent Effects on Pharmacokinetic and Pharmacodynamic Properties

For medicinal chemistry and chemical biology programs exploring the SAR of 2,5-dimethoxyphenethylamines, 2C-P hydrochloride represents a critical comparator compound occupying the 4-propyl position in the homologous series. Its approximately 2- to 2.5-fold higher per-milligram potency relative to 2C-B (6–10 mg vs. 12–24 mg oral dose) [1], combined with its markedly different metabolic fate (N-acetylation vs. oxidative deamination), provides a well-characterized data point for computational QSAR model building and validation. Systematic comparison of 2C-P with 2C-E (4-ethyl) and 2C-B (4-bromo) across matched in vitro panels allows deconvolution of electronic, steric, and lipophilic contributions of the 4-substituent to receptor affinity and metabolic stability .

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